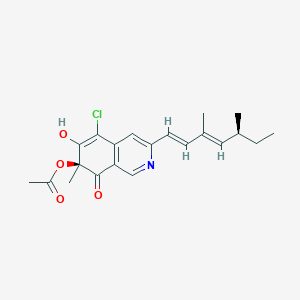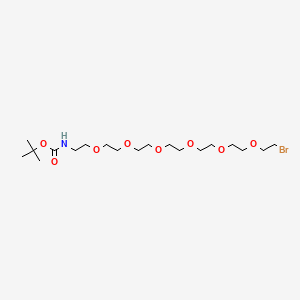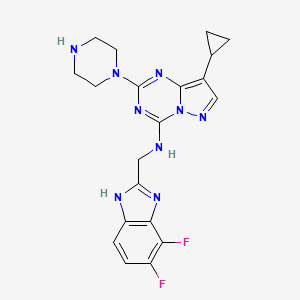
Rhodanine 6GDN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodamine 6G is a highly fluorescent dye belonging to the rhodamine family. It is known for its bright red-orange color and is widely used in various scientific and industrial applications. The compound has the chemical formula C28H31N2O3Cl and is often used as a tracer dye in water to determine the rate and direction of flow and transport . Rhodamine 6G is also extensively used in biotechnology applications such as fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rhodamine 6G can be synthesized through several methods. One common method involves the condensation of 3-diethylaminophenol with phthalic anhydride in the presence of a dehydrating agent such as zinc chloride . The reaction is typically carried out at elevated temperatures to facilitate the formation of the xanthene ring structure .
Industrial Production Methods
In industrial settings, Rhodamine 6G is produced by reacting 3-diethylaminophenol with phthalic anhydride under controlled conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure dye. The industrial process ensures high yield and purity, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
Rhodamine 6G undergoes various chemical reactions, including:
Oxidation: Rhodamine 6G can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The dye can be reduced under specific conditions to yield different reduced forms.
Substitution: Rhodamine 6G can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include nitric acid and potassium permanganate .
Reducing Agents: Reducing agents such as sodium borohydride are used to reduce Rhodamine 6G.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can yield various reduced forms of the dye .
Wissenschaftliche Forschungsanwendungen
Rhodamine 6G has a wide range of applications in scientific research:
Wirkmechanismus
Rhodamine 6G exerts its effects through its fluorescent properties. When excited by light of a specific wavelength, the dye emits light at a different wavelength, making it highly detectable. This fluorescence is due to the electronic transitions within the dye molecule. The molecular targets and pathways involved include the interaction of the dye with cellular components, allowing it to be used as a marker in various biological assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: A widely used fluorescent dye, Fluorescein has different excitation and emission wavelengths compared to Rhodamine 6G.
Uniqueness of Rhodamine 6G
Rhodamine 6G is unique due to its high fluorescence quantum yield, photostability, and versatility in various applications. Its ability to fluoresce under different conditions makes it a valuable tool in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
1232233-19-0 |
|---|---|
Molekularformel |
C28H31ClN2O3 |
Molekulargewicht |
479.0 g/mol |
IUPAC-Name |
ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrochloride |
InChI |
InChI=1S/C28H30N2O3.ClH/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;/h9-16,29H,6-8H2,1-5H3;1H |
InChI-Schlüssel |
VYXSBFYARXAAKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B11934602.png)



![4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11934632.png)
![3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide](/img/structure/B11934634.png)
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934636.png)
![[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid](/img/structure/B11934641.png)
![methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934645.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate](/img/structure/B11934646.png)
![3-[2-[2-[2-[bis[3-(dodecylamino)-3-oxopropyl]amino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]ethylamino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide](/img/structure/B11934653.png)
![1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B11934655.png)

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B11934689.png)
